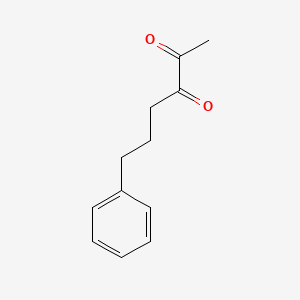
6-Phenylhexane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylhexane-2,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylhexane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzene with 1,6-dioxo-2,4-dienes under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane, yielding a mixture of isomeric furfuryl ketones . Another method involves the reaction of benzene with 1-hexene using acid catalysts like antimony pentafluoride, scandium (III) triflate, or phosphoric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
6-Phenylhexane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Phenylhexane-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-6-phenylhexane-2,3-dione
- 1,8-Diphenyloctane-4,5-dione
Comparison
6-Phenylhexane-2,3-dione is unique due to its specific structure and reactivity. Compared to similar compounds like 5,5-Dimethyl-6-phenylhexane-2,3-dione and 1,8-Diphenyloctane-4,5-dione, it exhibits distinct chemical properties and biological activities. For example, it undergoes Norrish Type II photoelimination but not McLafferty rearrangement, which is a characteristic reaction of diketones .
Properties
CAS No. |
166809-75-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-phenylhexane-2,3-dione |
InChI |
InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
KLWDVSLHHOCWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















